Hoipin-8

Ubiquitin ligase LUBAC enzymatic inhibition

Hoipin-8 (HOIP inhibitor-8) is the most potent LUBAC inhibitor among all HOIPIN derivatives, delivering an enzymatic IC50 of 11 nM—255-fold more potent than first-generation HOIPIN-1. It provides 10-fold enhanced cellular NF-κB suppression (IC50 0.42 μM) with no apparent cytotoxicity up to 100 μM in A549 cells, ensuring clean pathway dissection without confounding cell death. Its co-crystal structure with HOIP (PDB 6KC6) confirms a defined binding mode at Arg935/Asp936, absent in HOIPIN-1 and not conserved in other RBR E3 ligases, making it the definitive tool for selectivity profiling and co-crystallization studies. Validated in vivo: topical 0.1% Hoipin-8 alleviated imiquimod-induced psoriasis in mice. DMSO solubility of 30 mg/mL enables automated HTS and dose-response workflows. For reproducible, publication-grade LUBAC pharmacology with translational credibility, Hoipin-8 is the non-substitutable reference standard.

Molecular Formula C23H15F2N4NaO3
Molecular Weight 456.4 g/mol
Cat. No. B1192820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHoipin-8
SynonymsHOIPIN-8;  HOIPIN 8;  HOIPIN8
Molecular FormulaC23H15F2N4NaO3
Molecular Weight456.4 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)[O-])C=CC(=O)C3=C(C=C(C=C3F)C4=CNN=C4)F.[Na+]
InChIInChI=1S/C23H16F2N4O3.Na/c1-29-12-17(11-28-29)13-2-4-18(23(31)32)14(6-13)3-5-21(30)22-19(24)7-15(8-20(22)25)16-9-26-27-10-16;/h2-12H,1H3,(H,26,27)(H,31,32);/q;+1/p-1/b5-3+;
InChIKeyDLJPWYFLGYVMKV-WGCWOXMQSA-M
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hoipin-8 LUBAC Inhibitor for NF-κB Signaling Research Procurement Guide


Hoipin-8 (HOIP inhibitor-8) is a synthetic small-molecule inhibitor of the linear ubiquitin chain assembly complex (LUBAC), specifically targeting the catalytic HOIP subunit [1]. It suppresses Met1-linked linear ubiquitination and downstream NF-κB signaling with an IC50 of 11 nM in enzymatic assays [1]. Developed as an optimized derivative of the first-generation inhibitor HOIPIN-1, Hoipin-8 exhibits substantially enhanced potency and represents the most active compound among the seven HOIPIN derivatives synthesized to date [1][2].

Why LUBAC Inhibitor Substitution Without Hoipin-8 Fails in Quantitative Research


LUBAC inhibitors are not functionally interchangeable. Hoipin-8 is structurally distinct from first-generation HOIPINs and unrelated chemical scaffolds such as gliotoxin or compound 5. These differences manifest in divergent potency, cellular efficacy, selectivity profiles, and cytotoxic windows [1][2]. The following quantitative evidence demonstrates that generic substitution with HOIPIN-1 or other LUBAC-targeting agents would yield materially different experimental outcomes in enzymatic inhibition, NF-κB suppression, target selectivity, and in vivo model performance [1][2].

Hoipin-8 vs Comparators: Quantitative Differentiation Evidence


Enzymatic LUBAC Inhibition: 255-Fold Potency Gain Over HOIPIN-1

Hoipin-8 inhibits recombinant petit-LUBAC linear ubiquitination activity with an IC50 of 11 nM, representing a 255-fold enhancement over HOIPIN-1 (IC50 = 2.8 μM) in the same assay [1][2]. This potency improvement is the largest among all seven HOIPIN derivatives [2].

Ubiquitin ligase LUBAC enzymatic inhibition

Cellular NF-κB Suppression: 10-Fold Enhanced Inhibition in HEK293T Cells

In HEK293T cells, Hoipin-8 inhibits LUBAC-mediated NF-κB activation with an IC50 of 0.42 μM, a 10-fold improvement over HOIPIN-1 [1]. Additionally, Hoipin-8 suppresses TNF-α-induced NF-κB activation with 4-fold greater potency than HOIPIN-1 [1].

NF-κB signaling cellular assay HEK293T

Selectivity Profile: HOIP-Specific Inhibition via Unique Structural Interactions

Co-crystal structures (PDB: 6KC6) reveal that Hoipin-8 binds to the HOIP RING2-LDD domain via a Michael addition to the catalytic Cys885, with additional interactions involving Arg935 and Asp936 that are unique to HOIP [1][2]. Structural comparisons show that the binding mode of Hoipin-8 is not conserved in other RBR E3 ligases such as parkin (PDB 4BM9) or HHARI (PDB 5UDH) [2]. In contrast, the first-generation inhibitor HOIPIN-1 exhibits a simpler binding mode lacking these additional stabilizing contacts [2].

Selectivity structural biology RBR E3 ligase

Cytotoxicity Window: No Apparent Cytotoxicity at 100 μM vs Gliotoxin

Hoipin-8 treatment at concentrations up to 100 μM showed no apparent cytotoxicity in A549 cells, whereas the LUBAC inhibitor gliotoxin exhibited potent cytotoxicity at similar concentrations [1]. This wide therapeutic window enables selective LUBAC inhibition without confounding cell death effects.

Cytotoxicity selectivity window cell viability

In Vivo Efficacy: Alleviation of Imiquimod-Induced Psoriasis in Mice

Topical application of Hoipin-8 (0.1% w/v) significantly alleviated imiquimod-induced psoriasis-like skin inflammation in mice, as measured by reduced epidermal thickness and inflammatory cell infiltration [1]. While no direct comparator data for HOIPIN-1 in this model are available, this represents the first demonstration of in vivo therapeutic efficacy for a LUBAC inhibitor in a disease model.

in vivo psoriasis inflammation

Solubility and Formulation: 4-Fold Higher DMSO Solubility Than HOIPIN-1

Hoipin-8 exhibits DMSO solubility of 30 mg/mL (65.73 mM) at 25°C, a 4-fold improvement over HOIPIN-1 (5 mg/mL, 16.43 mM) under identical conditions . This enhanced solubility facilitates preparation of concentrated stock solutions and reduces the need for DMSO in working solutions.

Solubility formulation in vitro

Hoipin-8 Application Scenarios: Where Quantitative Differentiation Drives Value


High-Throughput Screening and SAR Studies Requiring Robust LUBAC Inhibition

Researchers conducting high-throughput screening or structure-activity relationship (SAR) studies on LUBAC benefit from Hoipin-8's 255-fold enhanced enzymatic potency (IC50 11 nM vs 2.8 μM for HOIPIN-1) [1]. The nanomolar IC50 ensures complete LUBAC inhibition at low compound concentrations, minimizing vehicle artifacts and enabling more sensitive detection of pathway modulation. Its superior DMSO solubility (30 mg/mL) also facilitates automated liquid handling and dose-response curve generation [2].

Cellular NF-κB Signaling Studies Requiring Selective Pathway Inhibition Without Cytotoxicity

Investigators dissecting LUBAC-dependent vs LUBAC-independent NF-κB signaling require a selective inhibitor with a wide cytotoxicity window. Hoipin-8 provides 10-fold enhanced cellular NF-κB inhibition (IC50 0.42 μM) compared to HOIPIN-1 [1], while exhibiting no apparent cytotoxicity up to 100 μM in A549 cells [2]. This profile allows robust pathway suppression without confounding cell death effects, enabling cleaner interpretation of LUBAC-specific phenotypes.

Structural Biology and Selectivity Profiling of RBR E3 Ligases

Structural biologists investigating the molecular basis of RBR E3 ligase selectivity benefit from Hoipin-8's defined binding mode to HOIP (PDB 6KC6) [1]. The co-crystal structure reveals specific interactions with Arg935 and Asp936 that are absent in HOIPIN-1 and not conserved in other RBR E3s such as parkin or HHARI [2]. Hoipin-8 thus serves as a validated tool for co-crystallization studies and as a reference compound for designing isoform-selective LUBAC probes.

Preclinical In Vivo Studies of LUBAC in Inflammatory Disease Models

Preclinical researchers evaluating LUBAC as a therapeutic target in inflammation can employ Hoipin-8 in in vivo models. Topical application of Hoipin-8 (0.1%) alleviated imiquimod-induced psoriasis in mice, confirming that LUBAC inhibition translates to anti-inflammatory efficacy in vivo [1]. This established in vivo validation reduces the risk of translational failure and supports the use of Hoipin-8 in further disease models, including those of autoimmune and chronic inflammatory conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hoipin-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.